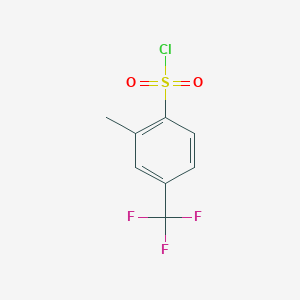

2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

描述

2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized intermediates. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group and the steric effects of the methyl substituent .

属性

IUPAC Name |

2-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-5-4-6(8(10,11)12)2-3-7(5)15(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXARIURFTNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261764-47-9 | |

| Record name | 2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Preparation

The process often begins with 2-methyl-4-(trifluoromethyl)benzene or a closely related halogenated trifluoromethylbenzene, which can be prepared or sourced commercially. The trifluoromethyl group is critical for imparting the desired chemical properties and is introduced early in the synthesis.

Nitration

- The aromatic ring undergoes nitration using a nitrating mixture (typically nitric acid and sulfuric acid) at controlled low temperatures (0–40 °C, preferably 30–40 °C).

- This step introduces a nitro group at a position ortho or para to the trifluoromethyl substituent, facilitating further transformation.

- Reaction conditions are carefully controlled to maximize selectivity and yield while minimizing side reactions and environmental impact.

Reduction of Nitro Group to Amino Group

- The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reduction.

- Common reducing agents include iron powder in acidic aqueous ethanol or catalytic hydrogenation over nickel catalysts.

- Typical conditions involve heating to 60–85 °C under controlled atmospheres.

- This step yields 2-methyl-4-(trifluoromethyl)aniline derivatives, which serve as intermediates for diazotization.

Diazotization

- The amino group is converted into a diazonium salt by reaction with sodium nitrite and hydrochloric acid in a polar protic solvent (water or acetic acid).

- The reaction is performed at low temperatures (−5 to 10 °C) to stabilize the diazonium intermediate.

- Urea may be added post-reaction to quench excess nitrous acid and improve safety.

Sulfonylation (Formation of Sulfonyl Chloride)

- The diazonium salt intermediate reacts with sulfur dioxide and cuprous chloride in a polar solvent under low temperature to form the sulfonyl chloride group.

- This step is a Sandmeyer-type reaction, replacing the diazonium group with the sulfonyl chloride functionality.

- The crude sulfonyl chloride product is then purified by distillation and recrystallization to yield the final pure this compound.

Process Optimization and Environmental Considerations

- The entire process is optimized to improve reaction yields and product purity.

- Use of low temperatures and controlled reagent addition reduces hazardous byproducts.

- Catalytic reductions and use of safer solvents minimize environmental impact.

- Purification steps such as distillation and recrystallization ensure high-quality product suitable for industrial and research applications.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Electrophilic Aromatic Substitution | Mixed acid (HNO3/H2SO4), low temp (30–40 °C) | 0–40 °C (prefer 30–40) | High | Selective nitration at desired position |

| Reduction | Nitro to Amine | Fe powder + HCl in EtOH/H2O or Ni catalyst + H2 | 60–85 °C | 54–55 | Catalytic hydrogenation or chemical reduction |

| Diazotization | Formation of Diazonium Salt | NaNO2 + HCl in water/acetic acid, low temp | −5 to 10 °C | High | Stabilization of diazonium intermediate |

| Sulfonylation | Sandmeyer-type Reaction | SO2 + CuCl in polar solvent at low temp | Low temp | High | Formation of sulfonyl chloride group |

| Purification | Distillation/Recrystallization | Standard purification techniques | Ambient to moderate | — | Ensures product purity and quality |

Representative Research Findings

A Chinese patent (CN102336689A) describes a detailed preparation method for a closely related compound, 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride, which shares mechanistic similarities with this compound synthesis. The patent emphasizes improved yield, reduced environmental hazards, and high purity via nitration, reduction, diazotization, and sulfonylation steps with precise temperature control and reagent handling.

The use of iron powder in acidic ethanol-water mixtures for nitro reduction provides a practical and scalable method, yielding around 54–55% of the amine intermediate, which is critical for subsequent diazotization and sulfonyl chloride formation.

Diazotization at low temperatures with sodium nitrite and hydrochloric acid in polar solvents ensures the formation of a stable diazonium intermediate, which upon reaction with sulfur dioxide and cuprous chloride yields the sulfonyl chloride with high efficiency.

化学反应分析

Types of Reactions

2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction .

Common Reagents and Conditions

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Nucleophilic Substitution: This reaction involves the replacement of the sulfonyl chloride group with a nucleophile.

Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products include sulfonamides, sulfonates, and thiols.

Reduction: Products include sulfonamides and sulfones.

科学研究应用

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an important intermediate in the synthesis of various APIs. Its sulfonyl chloride group can be used to introduce sulfonamide functionalities into drug molecules. For instance, it has been utilized in the synthesis of penoxsulam, a herbicide that acts on specific weed enzymes. The preparation method involves several steps where 2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is reacted with other reagents to yield the desired herbicidal compounds .

Case Study: Penoxsulam Synthesis

A notable case study involves the synthesis of penoxsulam using this compound as a key intermediate. The process includes:

- Reaction with 2-chloro-1-nitro-3-(trifluoromethyl)-benzoic acid.

- Use of potassium carbonate as an acid-binding agent.

- Subsequent reactions that lead to the formation of penoxsulam with high yields and purity.

This method highlights the compound's role in developing effective agrochemicals while ensuring safety and efficiency in large-scale production .

Herbicide Development

The compound is extensively used in the development of selective herbicides. Its trifluoromethyl group enhances biological activity and selectivity against target weeds while minimizing effects on crops. Research indicates that derivatives of this compound exhibit potent herbicidal properties, making them valuable in agricultural formulations.

Synthesis of Trifluoromethylpyridines

In addition to its direct applications, this compound is involved in the synthesis of trifluoromethylpyridines, which are key components in many agrochemicals and pharmaceuticals. These pyridine derivatives have shown efficacy against various pests and diseases, further expanding the utility of the sulfonyl chloride compound in agricultural chemistry .

Chemical Manufacturing

In industrial settings, this compound is used for producing other sulfonyl chlorides and related compounds through various chemical reactions. Its ability to act as a sulfonating agent makes it a versatile reagent in organic synthesis.

Safety and Handling Considerations

Due to its reactive nature, proper handling protocols must be established when working with this compound. Safety data sheets (SDS) must be consulted to mitigate risks associated with exposure or accidental release during industrial processes.

作用机制

The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of a wide range of products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

相似化合物的比较

Structural and Physical Properties

The table below summarizes key structural and physical properties of 2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride and its analogs:

Key Observations :

- Substituent Effects : The methyl group in the target compound provides steric hindrance but lacks the strong electron-withdrawing nature of chlorine or bromine. This results in a balance between electronic activation (from CF₃) and steric limitations.

- Positional Isomerism : The placement of substituents significantly alters reactivity. For example, 2-chloro-4-CF₃ derivatives exhibit higher electrophilicity compared to the methyl analog due to chlorine’s inductive effects .

- Non-Aromatic Analog: Trifluoromethanesulfonyl chloride, lacking an aromatic ring, demonstrates distinct physical properties (e.g., lower boiling point) and reactivity .

Nucleophilic Substitution

- Target Compound : The methyl group at position 2 reduces accessibility for nucleophilic attack compared to halogenated analogs. Reactions may require elevated temperatures or extended reaction times .

- Chloro/Bromo Analogs : Chlorine and bromine substituents enhance electrophilicity, enabling faster reactions with amines or alcohols. For instance, 2-chloro-4-CF₃ derivatives are used in high-yield sulfonamide syntheses .

Steric and Electronic Considerations

- Steric Hindrance : The methyl group in the target compound may impede reactions at the sulfonyl chloride group, necessitating optimized conditions (e.g., polar solvents, catalysts) .

- Electronic Effects : The trifluoromethyl group strongly withdraws electrons, activating the sulfonyl chloride toward nucleophilic substitution. However, methyl’s electron-donating nature partially counteracts this effect .

生物活性

2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl benzenesulfonyl chloride , is a compound of significant interest in organic chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in various fields.

- Chemical Formula : C8H6ClF3O2S

- Molecular Weight : Approximately 242.26 g/mol

- Structure : The compound features a sulfonyl chloride functional group, which confers strong electrophilic characteristics, making it reactive in various chemical transformations.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with microbial targets.

- Mechanism of Action : The compound may inhibit protein synthesis pathways and nucleic acid production in bacteria, leading to bactericidal effects. For instance, studies on related compounds have shown effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Anticancer Activity

Preliminary studies suggest that the compound could possess anticancer properties due to its ability to interact with specific molecular targets involved in cell proliferation.

Synthesis and Applications in Organic Chemistry

This compound is utilized as an intermediate in organic synthesis. Its electrophilic nature allows for various reactions, including:

- Palladium-Catalyzed Arylation : This method is employed for synthesizing β-arylated thiophenes and 2,5-diarylated pyrroles, demonstrating the compound's versatility in creating complex organic molecules .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | Lacks the methyl group at the ortho position |

| 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | C7H3Cl2F3O2S | Contains a chlorine substituent instead of a methyl group |

| 4-Methylbenzenesulfonyl chloride | C7H9ClO2S | Does not contain trifluoromethyl group |

This table illustrates how the combination of both methyl and trifluoromethyl groups contributes to the distinct reactivity and potential applications of this compound compared to others.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride, and how are they applied?

- Methodology : Use Nuclear Magnetic Resonance (NMR) to confirm the aromatic proton environment and substituent positions. ¹H NMR can resolve methyl and trifluoromethyl group signals, while ¹³C NMR identifies carbon chemical shifts. Fourier-Transform Infrared (FT-IR) spectroscopy detects the sulfonyl chloride group (S=O stretching at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹). Mass Spectrometry (MS) via electron ionization confirms molecular weight (244.61 g/mol) and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection ensures purity, referencing assay percentages (≥97%) as quality benchmarks .

Q. What synthetic routes are effective for preparing this compound?

- Methodology : The compound is typically synthesized via chlorosulfonation of 2-methyl-4-(trifluoromethyl)benzene. React the precursor with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid side reactions. Quench with HCl to isolate the sulfonyl chloride. Optimize yield by maintaining anhydrous conditions and using stoichiometric excess of chlorosulfonic acid. Post-synthesis purification involves recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Handle in a fume hood with PPE (gloves, goggles) due to its corrosive nature and strong odor. Avoid contact with moisture, as sulfonyl chlorides hydrolyze to sulfonic acids. Use anhydrous solvents (e.g., dry dichloromethane) for reactions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodology : The trifluoromethyl (-CF₃) group increases electrophilicity at the sulfur atom by withdrawing electron density through inductive effects. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) in SN₂ mechanisms. Computational studies (e.g., DFT calculations ) can model charge distribution and transition states. Experimentally, compare reaction rates with non-fluorinated analogs using kinetic assays .

Q. What strategies mitigate competing side reactions during amide bond formation using this sulfonyl chloride?

- Methodology : To suppress hydrolysis, use Schlenk techniques for moisture-free conditions. Employ scavengers (e.g., molecular sieves) to sequester water. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and add bases (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy .

Q. Can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and packing interactions. For example, derivatives like 1-(4-methylphenylsulfonyl)benzimidazole analogs (reported in structural studies) show planar sulfonyl groups and steric effects from trifluoromethyl substituents. Compare with computational models (e.g., Mercury Software ) to validate geometry .

Q. How does solvent polarity affect the stability and reactivity of this compound?

- Methodology : Conduct kinetic studies in solvents of varying polarity (e.g., toluene vs. DMF). Polar aprotic solvents stabilize the sulfonyl chloride via dipole interactions but may accelerate hydrolysis if traces of water are present. Use Arrhenius plots to quantify activation energy differences. Low-polarity solvents (e.g., hexane) are preferable for long-term storage .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for sulfonyl chloride derivatives: How should researchers address this?

- Methodology : Variations may arise from impurities or polymorphic forms. Reproduce synthesis and purification steps from literature, then characterize via Differential Scanning Calorimetry (DSC) to confirm thermal transitions. Cross-reference with SCXRD to identify crystalline phases. For example, impurities from incomplete chlorosulfonation can lower observed melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。